molecular formula C19H13ClF3N3O3S B2765862 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 893929-26-5

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2765862
M. Wt: 455.84
InChI Key: KIBWIOUDRWXZGY-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Substituted Benzamides

Substituted benzamides, such as L-7063 and L-1215, have shown a high degree of biological activity against mosquito larvae. These compounds represent the benzamide-type structure's potential in controlling mosquito populations, crucial for disease prevention efforts. They are relatively safe for non-target aquatic organisms, suggesting a potential for environmentally conscious pest control strategies. This aligns with research on exploring chemical compounds for their biological activities and safety profiles in various ecological settings (Schaefer, Miura, & Wilder, 1981).

Molecular Interaction Studies

Investigations into the molecular interactions of certain benzamide derivatives with biological receptors have been carried out to understand their binding mechanisms and potential applications in drug design. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonist properties for the CB1 cannabinoid receptor, revealing its utility in developing treatments targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and spectral characterization of novel compounds, such as pyrazole derivatives, have been explored for their potential applications in various fields, including materials science and pharmacology. These studies provide insights into the properties and applications of synthesized compounds, paving the way for their use in creating new materials or drugs (Kumara et al., 2018).

Antimicrobial and Antipathogenic Activities

Benzamide derivatives have been studied for their antimicrobial and antipathogenic activities, offering potential applications in developing new antimicrobial agents. For example, research on acylthioureas demonstrated significant anti-pathogenic activity against bacteria known for biofilm growth, indicating their potential in addressing antibiotic resistance and biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3S/c20-13-5-7-14(8-6-13)26-17(15-9-30(28,29)10-16(15)25-26)24-18(27)11-1-3-12(4-2-11)19(21,22)23/h1-8H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWIOUDRWXZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide

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